N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone derivative characterized by a benzamide backbone fused with a quinazolinone core. The molecule features two distinct substituents: a 2-chlorobenzyl group and a 4-nitrobenzyl moiety. The quinazolinone core is a common pharmacophore in medicinal chemistry, often associated with diverse bioactivities, including enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C30H23ClN4O5 |
|---|---|
Molecular Weight |
555.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C30H23ClN4O5/c31-26-7-3-1-5-23(26)17-32-28(36)22-13-9-20(10-14-22)19-34-29(37)25-6-2-4-8-27(25)33(30(34)38)18-21-11-15-24(16-12-21)35(39)40/h1-16H,17-19H2,(H,32,36) |
InChI Key |
NIHOBVVNFZGBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Nitrobenzyl Group: This step involves the alkylation of the quinazolinone core with 4-nitrobenzyl bromide under basic conditions.
Attachment of the Chlorobenzyl Group: The final step involves the coupling of the intermediate with 2-chlorobenzylamine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline under suitable conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Reduction of Quinazolinone Core: Formation of dihydroquinazoline derivatives.
Substitution of Chlorobenzyl Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural similarities with other quinazolinone derivatives reported in the literature (Table 1). Key differences lie in the substituents attached to the quinazolinone core and benzamide linker:
- N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e) : Contains a bromophenyl group, which introduces steric bulk and moderate electron-withdrawing effects .
- N-Ethyl-2-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3m) : Features an ethyl group and fluorine substitution, enhancing lipophilicity and metabolic stability .
In contrast, the target compound incorporates 2-chlorobenzyl (moderate electron-withdrawing, steric hindrance) and 4-nitrobenzyl (strong electron-withdrawing, polarizability) groups. This combination likely enhances its affinity for electron-deficient biological targets compared to analogs with alkyl or halogen-only substituents .
Physical Properties
Melting points and spectral data highlight key distinctions:
¹Melting point estimated based on increased polarity and molecular weight relative to 3e and 3k.
Biological Activity
N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C26H23ClN4O5
- Molecular Weight : 506.1357 g/mol
- IUPAC Name : N-(2-chlorobenzyl)-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl]butanamide
- InChI Key : VAJAHJSCRLZBMW-UHFFFAOYSA-N
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways. For example, it has been noted for its potential to inhibit kinases and proteases, which play critical roles in cancer progression and other diseases.
- Antimicrobial Activity : Related compounds have shown antibacterial properties against Gram-positive bacteria and fungi, suggesting that this compound could exhibit similar effects .
Structure-Activity Relationship (SAR)
The structure of the compound is pivotal in determining its biological activity. Variations in substituents at the benzamide moiety and quinazoline core can significantly influence potency:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions has been associated with enhanced biological activity. For instance, the nitro group on the benzyl moiety is crucial for its interaction with biological targets.
- Hydrophobic Interactions : The chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Data
A summary of relevant biological activities and findings is presented in the table below:
Case Studies and Research Findings
- Anticancer Studies : In vitro studies demonstrated that derivatives of similar compounds showed significant antiproliferative effects against various human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.
- Antimicrobial Studies : Research on related benzamide derivatives indicated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest a promising avenue for developing new antibiotics based on the structure of this compound .
- Anticonvulsant Activity : Compounds with similar structural features have shown efficacy in animal models for seizure control, indicating that this compound may also possess anticonvulsant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
